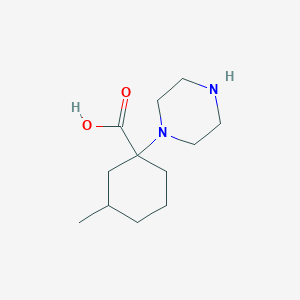

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid

Description

Properties

Molecular Formula |

C12H22N2O2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

3-methyl-1-piperazin-1-ylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H22N2O2/c1-10-3-2-4-12(9-10,11(15)16)14-7-5-13-6-8-14/h10,13H,2-9H2,1H3,(H,15,16) |

InChI Key |

DYVZKSXDABQPBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(C(=O)O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation via Substituted Cyclohexylcarbonyl Chlorides Intermediate

A key strategy involves the initial synthesis of substituted cyclohexylcarbonyl chlorides from corresponding methyl-substituted cyclohexanecarboxylic acids. This method was detailed in a study synthesizing methyl-substituted cyclohexane derivatives for imaging ligands, which is closely related structurally to the target compound.

Step 1: Conversion of 3-methyl-1-cyclohexanecarboxylic acid to cyclohexylcarbonyl chloride

The acid (1 mmol scale) is treated with oxalyl chloride in a 1:4 molar ratio. The reaction mixture is stirred overnight, then heated at 70-80°C for one hour to remove excess oxalyl chloride, yielding the acid chloride intermediate.

Step 2: Coupling with piperazine derivative

The freshly prepared acid chloride is reacted with a piperazine-containing amine such as WAY-100634 (a piperazine derivative) in anhydrous diethyl ether at room temperature for 24 hours. This step forms the amide linkage, yielding the substituted piperazinyl cyclohexane carboxamide with high purity (>95%) and moderate isolated yield.

This approach leverages the high reactivity of acid chlorides to form amide bonds efficiently under mild conditions.

Hydrogenation and Catalytic Reduction Approaches

Another synthetic route involves the preparation of piperazine derivatives bearing methyl groups, which can be further functionalized to yield the target compound.

Hydrogenation of piperazine dicarboxylate esters

Starting from piperazine-1,3-dicarboxylic acid esters substituted with methyl groups, catalytic hydrogenation using palladium on carbon (10%) in ethanol or methanol under hydrogen atmosphere is performed. Typical conditions include room temperature stirring for 3 to 24 hours, with pressures ranging up to 20 bar.

-

Yields of 90-99% have been reported, with products isolated as oils or amorphous solids. Purification is typically achieved by silica gel chromatography using hexanes/ethyl acetate mixtures.

-

The hydrogenated piperazine intermediates can be further reacted with substituted benzoyl chlorides or other electrophiles in the presence of bases such as triethylamine in dichloromethane at room temperature for extended periods (up to 18 hours), affording more complex derivatives.

This method is valuable for introducing the piperazine ring with desired substituents prior to coupling with cyclohexane carboxylic acid derivatives.

Amide Coupling via Carbodiimide or HATU-Mediated Reactions

A modern and efficient approach to prepare 3-methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid involves direct amide bond formation between cyclohexane carboxylate derivatives and piperazine amines using coupling reagents.

-

Intermediate esters of methyl 4-aminocyclohexane-1-carboxylate are reacted with piperazine derivatives such as tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate in the presence of coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and bases such as N,N-diisopropylethylamine.

-

Following amide formation, saponification of ester groups using sodium hydroxide yields the free carboxylic acid.

-

This method allows for selective and high-yielding amide bond formation under mild conditions, preserving stereochemistry and functional group integrity.

-

The intermediate amides are obtained in yields around 60%, with hydrolysis proceeding efficiently to afford the target acid.

Comparative Data Table of Preparation Methods

Analytical and Practical Considerations

-

Silica gel chromatography using hexanes/ethyl acetate mixtures is common for isolating intermediates and final products.

-

Thin layer chromatography (TLC) and mass spectrometry (MS) are routinely employed to monitor reaction progress and confirm product identity.

-

The stereochemical integrity of the cyclohexane ring is maintained through mild reaction conditions, particularly during amide coupling and hydrolysis steps.

-

Handling of oxalyl chloride and palladium catalysts requires appropriate safety measures due to toxicity and flammability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with 3-methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid:

Physicochemical Properties (Inferred)

- Basicity : The piperazine ring in the main compound provides two amine sites, conferring higher basicity compared to the single amine in pyrrolidine derivatives .

- Solubility : The carboxylic acid group enhances aqueous solubility, but the methyl group on cyclohexane may increase lipophilicity relative to acetic acid derivatives .

Biological Activity

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a cyclohexane backbone substituted with a piperazine moiety and a carboxylic acid group. Its structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its solubility and bioavailability.

Research indicates that this compound exhibits activity as a diacylglycerol acyltransferase inhibitor , which is significant for lipid metabolism and potential anti-obesity effects. The inhibition of this enzyme can lead to alterations in triglyceride synthesis and storage, making it a candidate for metabolic disorder treatments .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the piperazine ring have been shown to enhance antibacterial efficacy against Gram-positive bacteria. The structure-activity relationship (SAR) suggests that increasing hydrophobicity improves membrane penetration, thus enhancing antimicrobial activity .

Study on Anti-inflammatory Properties

A notable study evaluated the anti-inflammatory effects of related compounds, demonstrating that the introduction of specific substituents on the piperazine ring significantly influenced the inhibitory potency against NF-kB, a key transcription factor in inflammation. The most potent analogs exhibited IC50 values in the low micromolar range, indicating promising anti-inflammatory potential .

Solubility and Bioavailability

Another investigation focused on enhancing the aqueous solubility of this compound derivatives. It was found that structural modifications led to a 20-fold increase in solubility while maintaining or improving biological activity against Trypanosoma brucei, the causative agent of sleeping sickness . This highlights the importance of optimizing physicochemical properties for therapeutic efficacy.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Property | Value/Observation |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Mechanism of Action | Diacylglycerol acyltransferase inhibitor |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| IC50 (Anti-inflammatory) | Low micromolar range |

| Solubility Improvement | Up to 20-fold increase |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling piperazine derivatives with functionalized cyclohexane-carboxylic acid precursors. For example:

- Step 1 : React 3-methylcyclohexane-1-carboxylic acid with a brominating agent to introduce a leaving group.

- Step 2 : Perform nucleophilic substitution using piperazine under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) and characterize using NMR and LC-MS .

- Key Parameters : Monitor reaction progress via TLC, optimize stoichiometry (1:1.2 molar ratio of cyclohexane derivative to piperazine), and control pH to avoid side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodological Answer :

Q. How can researchers assess the compound’s biological activity in preliminary studies?

- Methodological Answer :

- In vitro assays : Screen against target receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding assays.

- Dosage : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., known agonists/antagonists).

- Data Analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. What strategies are effective for establishing structure-activity relationships (SAR) with this compound?

- Methodological Answer :

- Modification : Synthesize analogs with variations in the cyclohexane methyl group or piperazine substituents (e.g., 4-fluorophenylpiperazine).

- Testing : Compare binding affinities (Ki) across analogs using competitive binding assays.

- Computational Modeling : Dock compounds into receptor structures (e.g., using AutoDock Vina) to predict binding modes .

Q. How can analytical methods be validated for quantifying this compound in complex matrices (e.g., plasma)?

- Methodological Answer :

- Validation Parameters :

- Linearity : R² ≥ 0.99 over 1–100 µg/mL.

- Precision : Intraday/interday CV < 5%.

- Recovery : Spike-and-recovery tests (85–115% acceptable).

- Sample Prep : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) .

Q. What crystallographic challenges arise when determining this compound’s polymorphic forms?

- Methodological Answer :

- Crystallization : Use solvent diffusion (e.g., cyclohexane/ethanol) to isolate polymorphs.

- Data Collection : Resolve structures at 100 K using synchrotron radiation (λ = 0.7–1.0 Å).

- Refinement : Apply SHELXL for thermal parameter adjustments; report R-factor < 5% .

Contradictions and Limitations

- Synthesis : and highlight conflicting yields (45–85%) for similar piperazine couplings, suggesting solvent choice (DMF vs. THF) critically impacts efficiency .

- Biological Data : Toxicity profiles vary between in vitro (low µM IC50) and in vivo models (higher doses tolerated), necessitating species-specific validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.